(+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate

Chiral Resolution Diastereomeric Salt Crystallization Cilastatin Intermediates

(+)-α-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate (CAS 28624-56-8; molecular formula C₆H₁₀O₂·C₈H₁₁N; MW 233.31 g/mol) is a pre-formed diastereomeric salt composed of the (+)-enantiomer of α-methylbenzylamine and the (-)-enantiomer of 2,2-dimethylcyclopropanecarboxylic acid. It is categorized within the class of cyclopropane carboxylic acid–chiral amine salts and is primarily recognized as a key intermediate in the synthesis of (R,R)-Cilastatin, a renal dehydropeptidase-I inhibitor co-administered with imipenem to prevent renal metabolism of carbapenem antibiotics.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
Cat. No. B11824809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NOC(=O)C2CC2(C)C
InChIInChI=1S/C14H19NO2/c1-10(11-7-5-4-6-8-11)15-17-13(16)12-9-14(12,2)3/h4-8,10,12,15H,9H2,1-3H3
InChIKeyOJZHRWSFOBDKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-α-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate (CAS 28624-56-8): A Chiral Diastereomeric Salt Intermediate for Cilastatin Synthesis


(+)-α-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate (CAS 28624-56-8; molecular formula C₆H₁₀O₂·C₈H₁₁N; MW 233.31 g/mol) is a pre-formed diastereomeric salt composed of the (+)-enantiomer of α-methylbenzylamine and the (-)-enantiomer of 2,2-dimethylcyclopropanecarboxylic acid. It is categorized within the class of cyclopropane carboxylic acid–chiral amine salts and is primarily recognized as a key intermediate in the synthesis of (R,R)-Cilastatin, a renal dehydropeptidase-I inhibitor co-administered with imipenem to prevent renal metabolism of carbapenem antibiotics [1]. The compound's stereochemically defined nature—encompassing two resolved chiral centers in a single salt—distinguishes it from generic chiral amine resolving agents and positions it within a specific cilastatin manufacturing pathway .

Why Generic α-Methylbenzylamine or Alternative Salts Cannot Substitute for (+)-α-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate


Generic α-methylbenzylamine—specifically the (S)-(-) enantiomer has been documented to produce "neither a satisfactory yield nor an adequate optical purity" when used directly as a resolution agent for racemic 2,2-dimethylcyclopropanecarboxylic acid [1]. The target compound circumvents this failure by presenting the resolving amine and the desired carboxylic acid enantiomer in a pre-assembled, stereochemically matched diastereomeric salt. Cilastatin's pharmacological activity resides exclusively with the (S)-(+)-2,2-dimethylcyclopropanecarbonyl (1S) isomer [2]; any substitution with the opposite enantiomer, a racemic mixture, or an incorrectly matched amine–acid salt pair would compromise the chiral integrity of the downstream active pharmaceutical ingredient (API), ultimately requiring re-resolution and eroding overall yield and purity [3].

Quantitative Differentiation Evidence for (+)-α-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate


Chiral Resolution Efficiency: Pre-Formed Diastereomeric Salt vs. Generic α-Methylbenzylamine Direct Resolution

Patent literature explicitly reports that (S)-(-)-1-phenylethylamine—the generic free amine corresponding to the α-methylbenzylamine moiety—yields unsatisfactory optical purity and poor yield when used for direct resolution of racemic 2,2-dimethylcyclopropanecarboxylic acid (DMCPA). The pre-formed diastereomeric salt (+)-α-methylbenzylamine (-)-DMCPA represents a downstream intermediate where the resolution has already been accomplished, thereby transferring the chiral discrimination burden to an earlier, optimized step [1]. In contrast, the 1-(3-methoxyphenyl)-ethylamine resolution process delivers the (S)-(+)-DMCPA enantiomer with 93% optical purity (GC) and a 20.9% isolated yield relative to racemate [1]. The pre-formed salt eliminates the need for the end-user to perform this low-yielding resolution step.

Chiral Resolution Diastereomeric Salt Crystallization Cilastatin Intermediates

Enantiomeric Fidelity: Pre-Defined Absolute Configuration vs. Enzymatic Route to (S)-DMCPCA

The biotechnological route to (S)-2,2-dimethylcyclopropanecarboxamide—the key chiral intermediate of cilastatin—achieves 99.6% ee and 47% yield in the biotransformation step using nitrile hydratase and amidase enzymes [1]. While this enzymatic route offers excellent enantiomeric excess, it requires specialized fermentation equipment (1000-L fermentor) with volumetric enzyme activities of 351,000 U/L (NHase) and 5,880 U/L (amidase), and the total isolated yield after macroporous resin chromatography is 38% (improving to 53% after by-product recycling) [1]. The pre-formed diastereomeric salt represents the chemical resolution alternative; its stereochemistry is fixed at the point of procurement, enabling direct incorporation into synthetic sequences that may be better suited to classical chemical manufacturing infrastructure .

Stereochemical Integrity Cilastatin Synthesis Biocatalysis vs. Chemical Resolution

Chemical Identity and Supply Reliability: Defined CAS Registry vs. In-House Resolution Reagents

The compound is registered under a unique CAS number (28624-56-8) with defined molecular composition (C₆H₁₀O₂·C₈H₁₁N), distinguishing it from the free acid [CAS 5687-54-3 for (±)-DMCPA], the free amine [CAS 2627-86-3 for (S)-(-)-α-methylbenzylamine], and other diastereomeric salt pairs . In contrast, resolution agents like generic (S)-(-)-1-phenylethylamine (CAS 2627-86-3) or 1-(3-methoxyphenyl)-ethylamine (which requires separate synthesis or procurement) do not directly provide the carboxylic acid component and require additional process steps [1]. The compound is commercially available from multiple suppliers (TRC, BOC Sciences, Chemenu) at ≥95% purity, with catalog numbers enabling traceable procurement .

Chemical Procurement CAS Registry Supply Chain Integrity

Process Step Economy: Pre-Resolved Intermediate vs. Multi-Step Resolution Sequences

In Sumitomo's patent and subsequent cilastatin manufacturing routes, the chiral resolution of DMCPA is identified as a critical early step. The well-known synthetic route involves: (1) racemic DMCPA synthesis, (2) resolution with an optically active amine, (3) salt crystallization, (4) acid liberation, and (5) conversion to the amide or direct incorporation into the cilastatin backbone [1][2]. Procuring the pre-formed (+)-α-methylbenzylamine (-)-DMCPA salt consolidates steps 2–3 into a single procurement action, reducing in-house synthetic operations by two unit steps. The patent literature on alternative resolution agents illustrates that the resolution step itself can require multiple recrystallizations to reach acceptable optical purity [1].

Process Chemistry Step Economy Cilastatin Manufacturing

Optimal Application Scenarios for (+)-α-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate Based on Quantitative Evidence


Pharmaceutical Intermediate Procurement for (R,R)-Cilastatin Sodium API Manufacturing

The compound is explicitly designated as an intermediate in the synthesis of (R,R)-Cilastatin [1]. Manufacturers of cilastatin sodium for the imipenem/cilastatin combination product should prioritize this pre-formed diastereomeric salt when their synthetic route relies on chemical resolution rather than enzymatic transformation. The fixed (+)-amine/(-)-acid configuration ensures the correct (S)-(+)-DMCPA stereochemistry required for cilastatin's pharmacological activity resides exclusively with the 1S isomer . Procurement of this intermediate transfers the stereochemical quality burden to the supplier, reducing the manufacturer's in-process chiral purity testing requirements.

Chemical Process Development: Bypassing Low-Yield Resolution Steps

Process chemists developing cilastatin synthetic routes can use this compound to circumvent the documented low-yield resolution step. Patent US 5,166,417 explicitly states that (S)-(-)-1-phenylethylamine—the generic α-methylbenzylamine enantiomer—yields unsatisfactory optical purity when used for direct DMCPA resolution, while the best-performing alternative (1-(3-methoxyphenyl)-ethylamine) delivers only 20.9% isolated yield [1]. By procuring the pre-resolved salt, process development teams eliminate the lowest-yielding step from their synthetic sequence, enabling higher overall process throughput.

Analytical Reference Standard for Chiral Purity Method Development

With its defined stereochemistry at two chiral centers and a unique CAS number (28624-56-8), this compound serves as a characterized reference material for developing HPLC or GC chiral purity methods for cilastatin intermediates. The compound's commercial availability at ≥95% purity from multiple vendors enables its use as a system suitability standard to verify chromatographic resolution between the desired (+)-amine/(-)-acid diastereomer and potential stereoisomeric impurities (e.g., (-)-amine/(-)-acid, (+)-amine/(+)-acid, or (-)-amine/(+)-acid combinations).

Comparative Evaluation of Chemical vs. Enzymatic Cilastatin Intermediate Routes

Organizations evaluating whether to adopt a chemical resolution or enzymatic pathway for cilastatin intermediate production can use this compound as the reference point for the chemical route. The enzymatic route delivers (S)-2,2-dimethylcyclopropanecarboxamide with 99.6% ee but requires specialized fermentation infrastructure and achieves 38–53% total isolated yield [1]. This compound represents the alternative chemical pathway with different infrastructure requirements and procurement-driven simplicity, enabling a structured cost-benefit analysis based on existing manufacturing capabilities.

Quote Request

Request a Quote for (+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.